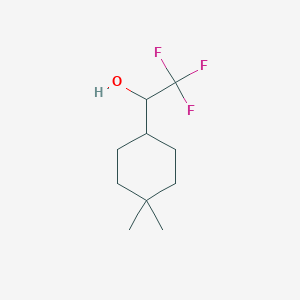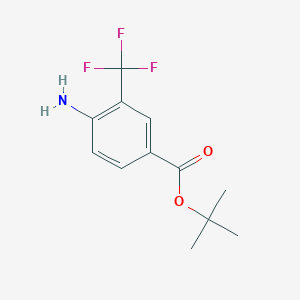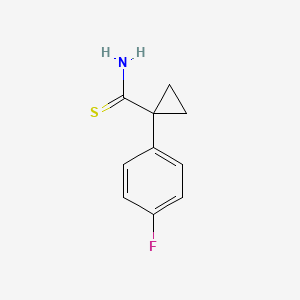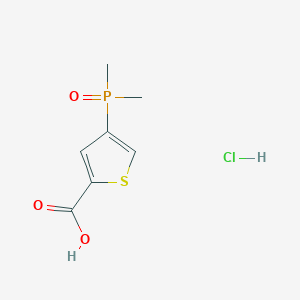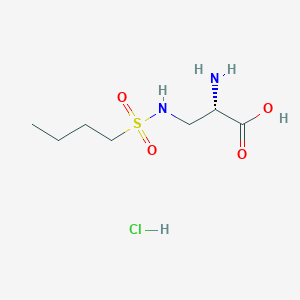
(2S)-2-amino-3-(butane-1-sulfonamido)propanoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride is a chemical compound known for its significant role in medical and pharmaceutical research. It is a derivative of propanoic acid and contains a sulfonamide group, which is known for its biological activity. This compound is often used in the synthesis of various drugs and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride involves several steps. One common method includes the reaction of (2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid with hydrochloric acid to form the hydrochloride salt. The reaction typically occurs under controlled temperature and pH conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high efficiency and consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds that have different biological activities .
Scientific Research Applications
(2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, it can inhibit platelet aggregation by blocking the glycoprotein IIb/IIIa receptor, which is crucial in the formation of blood clots .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(butane-1-sulfonamido)propanoic acid: A closely related compound with similar chemical properties but without the hydrochloride group.
Tirofiban: A compound with a similar structure and mechanism of action, used as an antiplatelet agent.
Uniqueness
(2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct biological activities. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts .
Properties
Molecular Formula |
C7H17ClN2O4S |
|---|---|
Molecular Weight |
260.74 g/mol |
IUPAC Name |
(2S)-2-amino-3-(butylsulfonylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H16N2O4S.ClH/c1-2-3-4-14(12,13)9-5-6(8)7(10)11;/h6,9H,2-5,8H2,1H3,(H,10,11);1H/t6-;/m0./s1 |
InChI Key |
MTZGACOPNHPETD-RGMNGODLSA-N |
Isomeric SMILES |
CCCCS(=O)(=O)NC[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
CCCCS(=O)(=O)NCC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


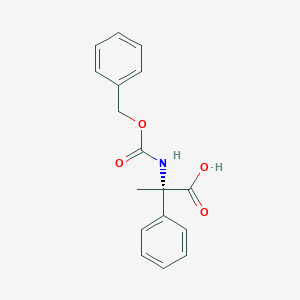
![tert-butyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13507303.png)
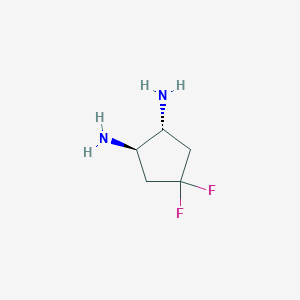
![[2-(Aminomethyl)-2-ethylbutyl]dimethylamine](/img/structure/B13507309.png)
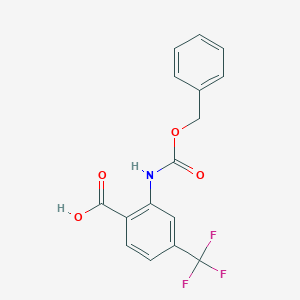
![1-Oxa-8-azaspiro[4.5]decan-2-ylmethanamine](/img/structure/B13507331.png)
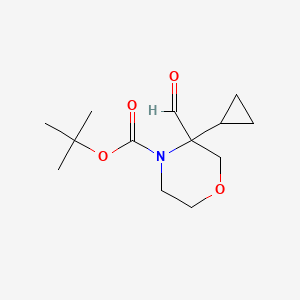
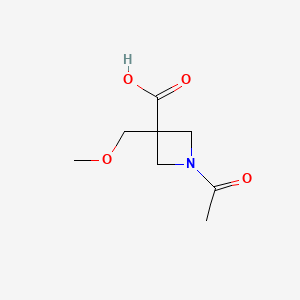
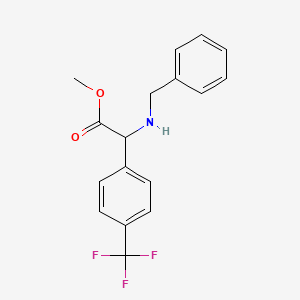
![(5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B13507347.png)
